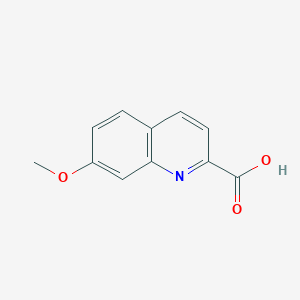

7-Methoxyquinoline-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxyquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-8-4-2-7-3-5-9(11(13)14)12-10(7)6-8/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPWZVIBFJTCAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652249 | |

| Record name | 7-Methoxyquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852402-71-2 | |

| Record name | 7-Methoxy-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852402-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxyquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Methoxyquinoline 2 Carboxylic Acid and Derived Analogs

Strategies for the Synthesis of Quinoline-2-carboxylic Acid Core

The formation of the fundamental quinoline-2-carboxylic acid structure is a critical step that can be achieved through various synthetic strategies. These methods range from classical named reactions to modern microwave-assisted protocols, each offering distinct advantages in terms of efficiency and substrate scope.

Classical and Microwave-Assisted Synthetic Approaches

Classical methods for quinoline (B57606) synthesis often involve condensation reactions that build the heterocyclic ring system from acyclic precursors. Several named reactions are pivotal in this context:

Doebner-von Miller Reaction : This reaction typically involves the reaction of an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of an acid catalyst. While versatile, it can sometimes lead to mixtures of products. A modified approach, the Doebner hydrogen-transfer reaction, has been developed to improve yields, especially for anilines with electron-withdrawing groups. nih.govacs.org

Combes Quinoline Synthesis : This method utilizes the reaction of anilines with β-diketones under acidic conditions. pharmaguideline.com

Friedländer Annulation : This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as pyruvic acid, to form the quinoline ring. pharmaguideline.com

Pfitzinger Reaction : Isatin (B1672199) or its derivatives are reacted with carbonyl compounds containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. pharmaguideline.comnih.gov

Skraup Synthesis : This method employs the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline. pharmaguideline.com

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate these classical reactions. Microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of quinoline derivatives. lew.roresearchgate.netnih.govresearchgate.net For example, the synthesis of 2-styrylquinoline-4-carboxylic acids has been efficiently achieved using a Knoevenagel reaction under microwave conditions. nih.gov Similarly, substituted quinoline-2-carboxanilides have been prepared in a one-step microwave-assisted reaction directly from the corresponding acid or ester and anilines. researchgate.net

| Synthetic Approach | Key Reactants | Advantages | Disadvantages |

| Doebner-von Miller | α,β-Unsaturated carbonyl, Aniline | Versatile | Can produce product mixtures |

| Combes Synthesis | Aniline, β-Diketone | Good for specific substitution patterns | Requires acidic conditions |

| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, α-Methylene compound | Direct formation of the quinoline ring | Availability of starting materials can be a limitation |

| Pfitzinger Reaction | Isatin, Carbonyl compound | Good yields for quinoline-4-carboxylic acids | Requires basic conditions |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing agent | Uses simple starting materials | Harsh reaction conditions |

| Microwave-Assisted | Various (depends on the specific reaction) | Reduced reaction times, improved yields | Requires specialized equipment |

Utilization of Quinoline Derivatives with Carboxylic Acid Precursors

An alternative strategy involves starting with a pre-formed quinoline ring and introducing the carboxylic acid functionality. This can be achieved by using quinoline derivatives that already contain a group that can be converted into a carboxylic acid. For instance, a methyl group at the 2-position of the quinoline ring can be oxidized to a carboxylic acid.

Another approach is the utilization of quinoline derivatives bearing other functional groups that can act as precursors to the carboxylic acid. For example, a nitrile group can be hydrolyzed to a carboxylic acid. This method allows for the late-stage introduction of the carboxylic acid group, which can be advantageous in multi-step syntheses.

Decarboxylation Reactions in Quinoline Carboxylic Acid Synthesis

Decarboxylation reactions can play a role in the synthesis of specific quinoline carboxylic acids. In some synthetic routes, a dicarboxylic acid intermediate is formed, and selective decarboxylation is employed to yield the desired monocarboxylic acid product. For example, the synthesis of 7-bromoquinoline-4-carboxylic acid can proceed through a 7-bromoquinoline-2,4-dicarboxylic acid intermediate, which is then decarboxylated. google.com The conditions for decarboxylation, such as heating in a high-boiling solvent or the use of specific catalysts, must be carefully controlled to achieve the desired outcome without affecting other functional groups in the molecule. thieme-connect.com

Regioselective Introduction of Methoxy (B1213986) Group at Position 7

The precise placement of the methoxy group at the 7-position of the quinoline ring is crucial for the identity and biological activity of 7-Methoxyquinoline-2-carboxylic acid. This requires regioselective functionalization techniques.

Functionalization Techniques for Specific Methoxy Placement

Achieving regioselective methoxylation at the C7 position often relies on the directing effects of existing substituents or the inherent reactivity of the quinoline ring. In the absence of strong directing groups, a mixture of isomers can be formed.

One common strategy is to start with a substituted aniline precursor that already contains a methoxy group at the desired position relative to the amino group. For instance, m-anisidine (B1676023) can be used as a starting material in reactions like the Skraup or Doebner-von Miller synthesis to produce 7-methoxyquinoline (B23528). brieflands.com

Directed C-H functionalization has also emerged as a powerful tool for the regioselective introduction of functional groups onto the quinoline scaffold. mdpi.com While direct C7 methoxylation can be challenging, researchers have developed methods for the selective functionalization of other positions, which can then be elaborated to install the methoxy group. researchgate.netrsc.org

Stepwise Synthesis Design for 7-Methoxyquinolines

A stepwise synthetic design provides a reliable route to 7-methoxyquinolines with unambiguous regiochemistry. This approach involves building the molecule in a controlled sequence of reactions. An example of such a design is the synthesis of 4-hydroxy-7-methoxyquinoline, which can be achieved through a multi-step process starting from 3,4-dimethoxyaniline. google.com

A general stepwise approach for this compound could involve:

Synthesis of a 7-methoxyquinoline precursor : This is often achieved by employing a substituted aniline, such as m-anisidine, in a standard quinoline synthesis.

Introduction of a precursor for the carboxylic acid group at the 2-position : This could involve the introduction of a methyl or cyano group.

Conversion of the precursor group to the carboxylic acid : This final step would involve oxidation of the methyl group or hydrolysis of the nitrile to afford the target molecule.

This systematic approach ensures the correct placement of both the methoxy and carboxylic acid groups on the quinoline core.

Advanced Derivatization Strategies of this compound

The chemical reactivity of the carboxylic acid group and the aromatic nature of the quinoline ring in this compound offer multiple avenues for structural modification. These modifications are strategically employed to enhance the compound's interaction with biological targets, improve its pharmacokinetic properties, and explore new pharmacological activities.

Esterification and Amidation for Pharmacological Enhancement

The conversion of the carboxylic acid moiety into esters and amides is a common and effective strategy to modulate the biological activity of quinoline-2-carboxylic acid derivatives. These modifications can influence the compound's lipophilicity, membrane permeability, and binding interactions with target proteins.

Esterification:

The synthesis of esters from carboxylic acids can be achieved through various methods, including the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net Another common method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for acid-sensitive substrates. The formation of an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol, is another effective two-step process for ester synthesis. physchemres.org

Aryl esters of quinoline-2-carboxylic acid have been synthesized and evaluated for their potential as anticancer agents. Studies have shown that these derivatives can induce apoptosis and block the cell cycle in cancer cell lines, highlighting the pharmacological potential of these ester modifications. researchgate.net

Table 1: Examples of Esterification Methods for Carboxylic Acids

| Method | Reagents | Key Features |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven reaction, often requiring excess alcohol or removal of water. researchgate.net |

| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Mild reaction conditions, suitable for acid-sensitive substrates. |

| Acid Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol | High-yielding, two-step process. physchemres.org |

Amidation:

The formation of amides from this compound can significantly impact its biological profile. Amide derivatives of quinoline carboxylic acids have been investigated for a range of activities, including as inhibitors of enzymes like lipoprotein-associated phospholipase A₂ (Lp-PLA₂). nih.gov The synthesis of amides often involves the activation of the carboxylic acid, for instance, by converting it to an acid chloride, which then readily reacts with a primary or secondary amine. researchgate.net Coupling agents such as benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP) are also employed for direct amide bond formation from carboxylic acids and amines.

Research on quinoline-2-carboxamides has demonstrated their potential as P2X7R antagonists, which are implicated in various inflammatory conditions. nih.gov Furthermore, N-substituted quinoxaline-2-carboxamides, which are structurally related to quinoline-2-carboxamides, have shown promising antimycobacterial activity. mdpi.com

Table 2: Examples of Amidation Methods for Carboxylic Acids

| Method | Reagents | Key Features |

| Acid Chloride Formation | SOCl₂ or (COCl)₂, then Amine | A common and effective method for synthesizing amides. researchgate.net |

| Coupling Agents | BOP, DCC, EDC | Facilitate direct amide bond formation under mild conditions. |

| Lewis Acid Catalysis | e.g., Nb₂O₅ | Can be used for direct amidation of carboxylic acids with amines. nih.gov |

Introduction of Diverse Substituents on the Quinoline Ring System

The introduction of various substituents onto the quinoline ring of this compound is a key strategy to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the resulting analogs. The nature and position of these substituents can profoundly influence the molecule's interaction with its biological target.

Electrophilic substitution reactions are a common way to introduce functional groups onto aromatic rings. However, the carboxyl group is a deactivating, meta-directing group, which can make direct electrophilic substitution on the quinoline ring challenging. unisi.it Therefore, synthetic strategies often involve the use of pre-functionalized anilines or other precursors in the quinoline synthesis itself. The Doebner reaction, for instance, allows for the synthesis of substituted quinolines from anilines, aldehydes, and pyruvic acid. nih.gov

The synthesis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids has been explored to investigate their inhibitory effects on cellular respiration. sigmaaldrich.com This highlights how modifications at the 7-position, in conjunction with other substitutions, can be used to target specific biological processes.

Scaffold Modifications for Novel Bioactive Entities

Scaffold modification, or scaffold hopping, is an innovative approach in drug discovery that involves replacing the central core of a known active compound with a structurally different moiety while retaining the key pharmacophoric features responsible for its biological activity. researchgate.net This strategy can lead to the discovery of novel chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.

In the context of this compound, scaffold modifications could involve replacing the quinoline core with other heterocyclic systems that mimic its spatial and electronic properties. Bioisosteric replacement is a related concept where a functional group is replaced by another group with similar physical or chemical properties. drughunter.com For example, the carboxylic acid group itself can be replaced with other acidic bioisosteres like tetrazoles or hydroxamic acids to modulate acidity and other physicochemical properties. nih.gov

The quinoline scaffold is considered a "privileged structure" due to its recurrence in a multitude of bioactive compounds. cambridgemedchemconsulting.com By modifying this scaffold, chemists can access novel chemical space and develop new therapeutic agents. For instance, the synthesis of 7-aza-coumarine-3-carboxamides via a scaffold-hopping strategy from coumarin-3-carboxamides has led to the discovery of potent anticancer agents. mdpi.com This demonstrates the power of scaffold modification in generating novel and effective drug candidates.

Structure Activity Relationship Sar Analysis of 7 Methoxyquinoline 2 Carboxylic Acid Derivatives

Elucidating the Role of Methoxy (B1213986) Group at Position 7 in Biological Interactions

The methoxy group at the 7-position of the quinoline (B57606) ring is a key determinant of the biological activity in various therapeutic contexts. SAR studies have consistently shown that the presence and position of methoxy or hydroxyl groups can significantly modulate a compound's efficacy. For instance, in the realm of anticancer research, the presence of a methoxy group at position 7 on the quinoline ring has been demonstrated to improve the compound's antitumor activity. orientjchem.org

Comparative studies underscore the locational importance of this substituent. When comparing antiproliferative activity, a 7-methoxy group was found to be more potent than its corresponding 6-methoxy analogue, indicating that the 7-position is more favorable for enhancing this specific biological activity. Furthermore, broader analyses of quinoline derivatives have revealed that the presence of a methoxy substituent on the quinoline ring is crucial for achieving high therapeutic efficacy in various contexts, including as potential antiepileptic and anti-Alzheimer agents. researchgate.net The electron-donating nature of the methoxy group can influence the electronic properties of the entire quinoline system, which in turn affects how the molecule interacts with its biological targets. nih.gov

Importance of Carboxylic Acid Moiety at Position 2 for Ligand-Target Recognition

The carboxylic acid group at the 2-position of the quinoline scaffold is fundamental for ligand-target recognition, primarily through its ability to form critical hydrogen bonds and ionic interactions. This functional group is often essential for anchoring the molecule within the binding site of a receptor or enzyme.

In the context of N-methyl-D-aspartate (NMDA) receptor antagonists, the carboxylic acid at C2 is of paramount importance. Studies have shown that replacing this polar group with neutral bioisosteres leads to a disadvantageous effect on in vitro activity, highlighting its necessity for potent antagonism at the glycine (B1666218) binding site of the NMDA receptor. researchgate.net The anionic nature of the carboxylate at physiological pH allows it to form strong interactions, such as salt bridges with positively charged residues like arginine in a binding pocket. nih.gov

The critical role of the carboxylic acid moiety is not unique to the 2-position. For instance, in a different class of quinoline derivatives that inhibit dihydroorotate (B8406146) dehydrogenase, a strict requirement for a carboxylic acid at the C-4 position was identified for potent inhibition. nih.gov This underscores a general principle in medicinal chemistry: the carboxylic acid group is a powerful pharmacophoric feature for establishing high-affinity interactions with biological targets. nih.gov While bioisosteric replacement is a common strategy to improve pharmacokinetic properties, finding a suitable substitute that retains the key interactions of a carboxylic acid is a significant challenge. drughunter.comhyphadiscovery.comresearchgate.net

Impact of Substituent Variations on the Quinoline Nucleus on Bioactivity Profiles

One of the most significant areas of modification has been the C4-position, particularly for NMDA receptor antagonists. Structure-activity relationship studies on 4-substituted quinoline-2-carboxylic acid derivatives have shown that the substitution pattern at C4 significantly affects binding affinity. The introduction of an electron-rich substituent capable of acting as a hydrogen-bond donor can increase binding affinity. researchgate.net Conversely, placing flexible alkyl chains at the C4 position has been shown to cause a significant decrease in in vitro binding affinity. researchgate.net

Halogenation of the quinoline ring is another common strategy to enhance biological activity. The incorporation of halogen atoms, such as chlorine, can dramatically increase the potency of various quinoline-based agents. rsc.org For example, 5,7-dichloro substitution is a feature in several potent NMDA receptor antagonists. researchgate.net The introduction of a chloro-substituent has also been shown to enhance the activity of certain quinoline derivatives in other therapeutic areas. rsc.org The position and nature of the halogen can influence factors like lipophilicity and electronic distribution, thereby affecting target interaction and cell permeability. acs.org

The following table summarizes the impact of various substituents on the bioactivity of quinoline-2-carboxylic acid derivatives, primarily focusing on NMDA receptor antagonism.

| Position | Substituent Type | Effect on Bioactivity | Reference |

| C4 | Electron-rich H-bond donor | Increased binding affinity | researchgate.net |

| C4 | Flexible alkyl chains | Decreased binding affinity | researchgate.net |

| C5, C7 | Dichloro | Potent antagonism | researchgate.net |

| C7 | Chloro | Enhanced activity | rsc.org |

Conformational Dynamics and Electronic Properties Governing Pharmacological Activity

Quantitative Structure-Activity Relationship (QSAR) studies and molecular modeling have become indispensable tools for understanding these properties. QSAR models establish a mathematical relationship between the chemical structure and biological activity, often highlighting the importance of specific physicochemical descriptors. nih.govnih.govresearchgate.netssrn.com For quinoline derivatives, pharmacophore models frequently identify key features necessary for activity, such as hydrogen bond acceptors, hydrogen bond donors, and aromatic rings, and their specific spatial arrangement. researchgate.net

Molecular docking simulations provide a visual and energetic assessment of how a ligand fits into the binding site of its target protein. nih.govnih.govmdpi.combenthamdirect.com These studies can reveal crucial drug-receptor interactions, such as the hydrogen bonds formed by the carboxylic acid group or hydrophobic interactions involving the quinoline ring system. researchgate.net For instance, the binding of quinoline derivatives to the glycine site of the NMDA receptor requires a specific conformation, with a pseudoequatorially placed 2-carboxylate group being favorable for high-affinity binding. nih.gov

Biological Activities and Preclinical Pharmacological Potentials of 7 Methoxyquinoline 2 Carboxylic Acid and Its Analogs

Anti-Oncogenic Activities

Research into 7-methoxyquinoline-2-carboxylic acid and its structural analogs has revealed a range of anti-oncogenic activities, highlighting their potential in the development of new cancer therapies. These compounds have been shown to exert their effects through various mechanisms, including direct cytotoxicity to cancer cells, induction of programmed cell death (apoptosis), and interference with critical cellular processes such as the cell cycle and signaling pathways essential for tumor growth and survival.

In Vitro Cytotoxicity against Diverse Cancer Cell Lines (e.g., PC3, HepG2, HCT116, HELA, MCF7)

Analogs of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. For instance, a novel analog, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, exhibited potent antiproliferative activity in the National Cancer Institute's 60 human tumor cell line panel, with GI₅₀ values in the low to subnanomolar range for most cell lines. nih.gov

Other related structures, such as quinazoline (B50416) derivatives, have also shown promise. Two newly synthesized quinazoline Schiff bases displayed noteworthy antiproliferative effects against the MCF-7 human breast cancer cell line. nih.gov Similarly, a series of proline analogues of anthraquinone-2-carboxylic acid were evaluated for their cytotoxic activity against MCF-7 cells, with some compounds showing significant inhibition of DNA synthesis. nih.gov Furthermore, plastoquinone (B1678516) analogues have been reported to exert notable cytotoxicity toward HCT-116 and MCF-7 cells. nih.gov

The table below summarizes the cytotoxic activity of various analogs against several cancer cell lines.

Apoptosis Induction Mechanisms (e.g., Bax/Bcl-2 modulation, Caspase-7 and -9 activation)

A key mechanism underlying the anticancer potential of these compounds is the induction of apoptosis. This process is tightly regulated by a balance of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and executed by a cascade of enzymes called caspases. mdpi.com

Studies on related compounds have shown that they can trigger the intrinsic, or mitochondrial, pathway of apoptosis. This is often characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov An elevated Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the release of cytochrome c, which in turn activates initiator caspases like caspase-9. nih.govmdpi.com Caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7, which are responsible for the biochemical and morphological changes associated with apoptosis, including DNA fragmentation. cancernetwork.comnih.gov

For example, certain quinazoline derivatives have been shown to activate caspases-3/7, -8, and -9 in MCF-7 cells. nih.gov Similarly, methoxylated derivatives of Justicidin B were found to increase the Bax/Bcl-2 ratio, indicating the involvement of the mitochondrial pathway, and lead to the activation of caspase-3/7. nih.gov

Cell Cycle Modulation (e.g., S phase arrest)

Cancer is fundamentally a disease of uncontrolled cell division, making the cell cycle a critical target for anticancer drugs. nih.gov Analogs of this compound have been shown to interfere with cell cycle progression, forcing cancer cells to halt at specific checkpoints.

For instance, a study on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives, potent SIRT3 inhibitors, found that the lead compound induced G0/G1 phase cell cycle arrest in leukemic cell lines. frontiersin.org Other research on derivatives of Justicidin B demonstrated that these compounds induced cell cycle arrest at the S phase in human melanoma cells. nih.gov Additionally, certain 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives have been shown to cause cell cycle arrest. nih.gov Arresting the cell cycle prevents cancer cells from replicating their DNA (S phase) or dividing (M phase), which can ultimately lead to apoptosis.

DNA Interaction and Fragmentation

The interaction of small molecules with DNA can disrupt its structure and function, leading to cell death. While direct DNA binding studies for this compound are not extensively detailed, DNA fragmentation is a well-established hallmark of the final execution phase of apoptosis induced by its analogs. nih.gov This fragmentation is carried out by caspases-activated DNases. nih.gov

Molecular docking studies with related compounds, such as plastoquinone analogues, have suggested that these molecules can bind to DNA, forming hydrogen bonds through their quinone scaffold. nih.gov Such interactions can interfere with DNA replication and transcription, contributing to the compound's cytotoxic effects.

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR)

Receptor tyrosine kinases (RTKs) are crucial components of signaling pathways that control cell growth, proliferation, and survival. nih.gov The epidermal growth factor receptor (EGFR) is an RTK that is often overexpressed or mutated in various cancers, making it a prime target for cancer therapy. mdpi.com

The quinazoline scaffold, a core structure in many analogs of this compound, is a well-known pharmacophore for EGFR inhibition. nih.govmdpi.com Numerous 7-methoxyquinazoline (B158907) derivatives have been designed and synthesized as potent EGFR inhibitors. nih.govnih.gov For example, a series of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives were developed as dual inhibitors of EGFR and another RTK, c-Met. The lead compound, TS-41, showed significant inhibitory activity against EGFR and downregulated its phosphorylation. nih.gov These inhibitors typically act by competing with ATP for the binding site in the kinase domain of the receptor, thereby blocking the downstream signaling pathways that promote tumor growth. mdpi.com

Inhibition of Insulin-like Growth Factor (IGF) Receptors

The insulin-like growth factor (IGF) signaling system, particularly the IGF-1 receptor (IGF-1R), plays a significant role in cancer development, progression, and resistance to therapies. amegroups.orgmcgill.camdpi.com The IGF system is involved in regulating cell proliferation and survival, and its dysregulation is implicated in many types of cancer. nih.govunc.edu

Targeting this pathway is a recognized strategy in oncology. amegroups.org While direct inhibition of IGF receptors by this compound itself is not well-documented, the broader strategy involves using small molecules or antibodies to block the receptor. mcgill.canih.gov The development of dual inhibitors that target both IGF-1R and the structurally related insulin (B600854) receptor (IR) is an area of active research, as this may overcome resistance mechanisms. nih.gov Given the success of quinoline (B57606) and quinazoline scaffolds in targeting other tyrosine kinases like EGFR, exploring their potential to inhibit IGF-1R could be a promising avenue for future research.

Antimicrobial Activities

The quinoline scaffold, a constituent of many natural and synthetic compounds, has demonstrated a broad spectrum of biological activities. Among its numerous derivatives, this compound and its analogs have emerged as subjects of significant research interest due to their potential antimicrobial properties. These compounds have been investigated for their efficacy against a variety of pathogenic microorganisms, including bacteria and fungi.

Derivatives of 7-methoxyquinoline (B23528) have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a novel 7-methoxyquinoline derivative bearing a sulfonamide moiety, compound 3l , has demonstrated notable efficacy. In a study, this compound at a concentration of 0.1 mg/mL exhibited significant zones of inhibition against several bacterial strains. The antibacterial effect of compound 3l is partly attributed to its ability to disrupt the bacterial cell membrane. A protein leakage assay revealed that treatment with compound 3l led to a concentration-dependent increase in the discharge of cellular protein from Escherichia coli, suggesting the formation of pores in the cell membrane. researchgate.net

Another class of related compounds, quinoline-3-carbonitrile derivatives, has also been shown to possess antibacterial potential, particularly against Gram-negative bacteria, with one derivative showing a minimum inhibitory concentration (MIC) of 4 μg/mL against E. coli. researchgate.net Furthermore, a quinoline benzodioxole derivative displayed excellent antibacterial activity with an MIC of 3.125 μg/mL against both E. coli and Staphylococcus aureus strains. researchgate.net The antibacterial activity of various quinoline derivatives is a subject of ongoing research, with some compounds showing efficacy against multidrug-resistant strains. scilit.com

| Compound/Derivative | Bacterial Strain | Concentration | Inhibition Zone (mm) | MIC (μg/mL) | Reference |

|---|---|---|---|---|---|

| Compound 3l (7-methoxyquinoline with sulfonamide) | Escherichia coli | 0.1 mg/mL | 21.0 | - | researchgate.net |

| Compound 3l (7-methoxyquinoline with sulfonamide) | Pseudomonas aeruginosa | 0.1 mg/mL | 16.2 | - | researchgate.net |

| Compound 3l (7-methoxyquinoline with sulfonamide) | Staphylococcus aureus | 0.1 mg/mL | 18.0 | - | researchgate.net |

| Compound 3l (7-methoxyquinoline with sulfonamide) | Bacillus subtilis | 0.1 mg/mL | 16.0 | - | researchgate.net |

| Quinoline-3-carbonitrile derivative | Escherichia coli | - | - | 4 | researchgate.net |

| Quinoline benzodioxole derivative | Escherichia coli | - | - | 3.125 | researchgate.net |

| Quinoline benzodioxole derivative | Staphylococcus aureus | - | - | 3.125 | researchgate.net |

In addition to their antibacterial properties, 7-methoxyquinoline derivatives have also been evaluated for their antifungal activity. The aforementioned compound 3l demonstrated potent activity against the fungal pathogen Candida albicans, with an inhibition zone of 18.0 mm at a concentration of 0.1 mg/mL. researchgate.net It also showed activity against Cryptococcus neoformans, with an inhibition zone of 10.0 mm at the same concentration. researchgate.net The ability of this compound to inhibit biofilm formation is also noteworthy, with a high percentage of inhibition observed for C. neoformans. researchgate.net

| Compound/Derivative | Fungal Strain | Concentration | Inhibition Zone (mm) | Reference |

|---|---|---|---|---|

| Compound 3l (7-methoxyquinoline with sulfonamide) | Candida albicans | 0.1 mg/mL | 18.0 | researchgate.net |

| Compound 3l (7-methoxyquinoline with sulfonamide) | Cryptococcus neoformans | 0.1 mg/mL | 10.0 | researchgate.net |

The emergence of drug-resistant tuberculosis has necessitated the search for new antitubercular agents. Quinoline carboxylic acids have been a focus of this research. Studies have profiled new arylated quinoline carboxylic acids (QCAs) for their activity against Mycobacterium tuberculosis. nih.govbiorxiv.org These investigations have led to the discovery of QCA derivatives with potent inhibitory effects against M. tuberculosis. biorxiv.org The mechanism of action for some of these compounds has been identified as the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. nih.govbiorxiv.org While these studies focus on the broader class of quinoline carboxylic acids, they highlight the potential of this chemical scaffold in the development of new antimycobacterial drugs.

Antiviral Activities

The antiviral potential of quinoline derivatives has been explored against a range of viruses, with research focusing on both direct inhibition of viral components and modulation of host factors essential for viral replication.

Quinoline and its analogs have demonstrated inhibitory effects against various viruses, including influenza viruses, coronaviruses, and herpesviruses.

Influenza A virus: Certain isoquinolone derivatives have been identified as hits in antiviral screenings against influenza A and B viruses, with 50% effective concentration (EC₅₀) values in the sub-micromolar range. nih.gov However, some of these compounds also exhibited cytotoxicity. nih.gov Further structure-activity relationship studies have aimed to develop derivatives with improved antiviral activity and reduced toxicity. nih.gov

SARS-CoV-2: A series of quinoline analogues have been evaluated for their in vitro antiviral activity against a panel of coronaviruses, including SARS-CoV-1 and SARS-CoV-2. nih.gov Chloroquine (B1663885) and hydroxychloroquine, well-known quinoline derivatives, were found to be potent inhibitors with EC₅₀ values in the low micromolar range. nih.gov

Herpes Simplex Virus (HSV): A class of 4-hydroxyquinoline-3-carboxamides has been identified as potent inhibitors of herpesvirus polymerases, including those of HSV-1 and HSV-2. nih.gov These compounds have shown strong antiviral activity in cell culture assays, with some derivatives being as active as the standard drug ganciclovir (B1264) against human cytomegalovirus (HCMV). nih.gov

| Compound Class | Virus | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Isoquinolone derivative (Compound 1) | Influenza A (PR8) | EC₅₀ | 0.2 - 0.6 µM | nih.gov |

| Isoquinolone derivative (Compound 1) | Influenza A (HK) | EC₅₀ | 0.2 - 0.6 µM | nih.gov |

| Isoquinolone derivative (Compound 1) | Influenza B (Lee) | EC₅₀ | 0.2 - 0.6 µM | nih.gov |

| Chloroquine | SARS-CoV-2 | EC₅₀ | 0.12 - 12 µM | nih.gov |

| Hydroxychloroquine | SARS-CoV-2 | EC₅₀ | 0.12 - 12 µM | nih.gov |

| 4-Hydroxyquinoline-3-carboxamide (PNU-181128) | HCMV | IC₅₀ | 1.3 µM | nih.gov |

| 4-Hydroxyquinoline-3-carboxamide (PNU-181465) | HCMV | IC₅₀ | 0.98 µM | nih.gov |

Targeting host factors that are essential for viral replication is an attractive antiviral strategy as it may reduce the likelihood of the development of drug resistance.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) targeting: Dihydroorotate dehydrogenase is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is crucial for the synthesis of RNA and DNA. Several quinoline carboxylic acid derivatives have been identified as potent inhibitors of human DHODH. By inhibiting this host enzyme, these compounds can deplete the intracellular pool of pyrimidines, thereby hampering the replication of viruses that are dependent on this pathway.

mRNA nuclear export enhancement: The export of messenger RNA (mRNA) from the nucleus to the cytoplasm is a critical step in gene expression for both the host and invading viruses. Some viruses, like the influenza A virus, can inhibit the export of host mRNA to favor the translation of their own viral proteins. A quinoline carboxylic acid compound was found to counteract this effect by enhancing the expression of the nuclear transport receptor NXF1, thereby restoring the export of host mRNA. This suggests a novel host-oriented antiviral mechanism for this class of compounds.

Disruption of Spike Protein-ACE2 Interaction

The interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor is a critical step for viral entry into host cells. Consequently, inhibiting this interaction is a promising therapeutic strategy against COVID-19. nih.govnih.gov Quinoline derivatives have been investigated for their potential to block this protein-protein interaction.

In silico studies have screened extensive libraries of compounds to identify potential inhibitors. One such study identified several quinoline-based molecules with theoretical potential to disrupt the Spike-ACE2 complex. nih.gov For instance, an in silico analysis of 113 quinoline-based drugs suggested that rilapladib (B1679333) is a potential candidate that could interrupt the Spike-RBD-ACE2 complex by positioning itself in a shallow pit on the RBD. nih.gov The predicted interactions involved amino acid residues His34, Glu35, Glu37, Asp38, and Leu39 on the ACE2 receptor. nih.gov

Further computational screening of FDA-approved drugs also highlighted quinoline-containing compounds as potential inhibitors. nih.gov While direct experimental data on this compound is limited in this context, studies on related quinoline-2-carboxylic acid derivatives have shown inhibitory activity. For example, certain quinoline-2-carboxylic acids were found to directly bind to the SARS-CoV-2 RBD, thereby inhibiting its interaction with ACE2. researchgate.net

Table 1: In Silico and In Vitro Activity of Quinoline Analogs Against Spike-ACE2 Interaction

| Compound | Target | Method | Key Findings | Reference |

| Rilapladib | Spike-RBD-ACE2 Complex | In Silico Docking | Predicted to interact with ACE2 residues His34, Glu35, Glu37, Asp38, and Leu39. | nih.gov |

| Quinoline Derivatives | ACE2 Receptor | In Silico Analysis | Reported as potential antagonists for the ACE2 receptor. | nih.gov |

| Quinoline-2-carboxylic acids | SARS-CoV-2 RBD | In Vitro (BLI) | Directly bind to the RBD to inhibit the ACE2 interaction. | researchgate.net |

| Ligand_003 (Quinoline derivative) | Spike-ACE2 Complex | In Silico Docking | Binding affinity of -8.645 kcal·mol⁻¹ with a theoretical IC50 of 0.459 µM. | nih.gov |

This table is based on available research and may not include all possible analogs. The inhibitory concentrations are theoretical values from computational models unless stated otherwise.

HIV-1 Reverse Transcriptase Inhibition

Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a crucial enzyme for the replication of the viral genome, making it a prime target for antiretroviral therapy. nih.gov Quinoline derivatives have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function. nih.govnih.govnih.gov

Several studies have synthesized and evaluated various quinoline analogs for their anti-HIV-1 RT activity. For example, a series of pyrazoline and pyrimidine-containing quinoline derivatives were designed and showed promising binding interactions with the HIV-1 RT active site in molecular docking studies. nih.govtubitak.gov.tr One of the synthesized compounds exhibited a high docking score, suggesting strong inhibitory potential. nih.govtubitak.gov.tr Another study on quinolinonyl non-diketo acid derivatives identified compounds with micromolar activity against the ribonuclease H (RNase H) function of RT, a secondary enzymatic activity of RT that is also essential for viral replication. unica.itacs.org

The structure-activity relationship (SAR) studies of these analogs have provided insights into the chemical features necessary for potent inhibition. For instance, modifications at various positions of the quinoline ring have been shown to significantly impact the inhibitory activity. unica.it Some quinoline derivatives have shown inhibitory activity in the low micromolar to nanomolar range. nih.govresearchgate.net

Table 2: Inhibitory Activity of Quinoline Analogs Against HIV-1 Reverse Transcriptase

| Compound/Analog Class | Target Enzyme | IC50 | Key Findings | Reference |

| Nevirapine (reference NNRTI) | HIV-1 RT | 84 nM | Highly specific, non-competitive inhibitor. | nih.gov |

| Quinolinonyl non-diketo acid derivative 4j | HIV-1 RT (RNase H) | 15.4 µM | Showed good efficacy against the RNase H function. | unica.it |

| Quinolinonyl non-diketo acid derivatives 4s, 4t | HIV-1 RT (RNase H) | 7.47 µM, 7.48 µM | Highly active against the RNase H function. | unica.it |

| 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide (B153586) (Compound 6) | HIV-1 | SI = 2.65 | Showed prudent anti-HIV activity against HIV-1. | nih.gov |

This table presents a selection of findings and is not exhaustive. IC50 values represent the concentration required for 50% inhibition of enzyme activity. SI stands for Selectivity Index.

Enzyme Inhibition Profiles

Alpha-Glucosidase and Alpha-Amylase Inhibition

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govmdpi.com Quinoline derivatives have emerged as a promising class of inhibitors for these enzymes.

A variety of quinoline analogs, including quinoline-1,3,4-oxadiazole and quinoline-triazole hybrids, have been synthesized and evaluated for their inhibitory potential. nih.govmdpi.com These compounds have demonstrated a range of activities, with some exhibiting IC50 values in the low micromolar range against α-glucosidase. nih.govmdpi.com For instance, a series of 7-quinolinyl-bearing triazole analogs showed IC50 values ranging from 1.20 µM to 43.30 µM for α-glucosidase and 0.80 µM to 40.20 µM for α-amylase. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the quinoline and associated rings play a crucial role in the inhibitory activity. nih.govmdpi.com For example, the presence of electron-withdrawing groups like fluoro moieties on an attached aryl ring has been shown to enhance α-amylase inhibition. nih.gov Kinetic studies have revealed that some of these quinoline hybrids act as non-competitive inhibitors of α-glucosidase, suggesting they bind to an allosteric site on the enzyme. mdpi.com

Table 3: Inhibitory Potency of Quinoline Analogs against α-Glucosidase and α-Amylase

| Compound/Analog Class | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) of Reference | Reference |

| 7-Quinolinyl-triazole analogs | α-Glucosidase | 1.20 - 43.30 | Acarbose | 9.80 ± 0.20 | nih.govresearchgate.net |

| 7-Quinolinyl-triazole analogs | α-Amylase | 0.80 - 40.20 | Acarbose | 10.30 ± 0.20 | nih.govresearchgate.net |

| Quinoline-1,3,4-oxadiazole hybrids | α-Glucosidase | 15.85 - 63.59 | Acarbose | Not specified | mdpi.com |

| Thiadiazole quinoline analogs | α-Amylase | 0.002 - 42.31 | Acarbose | 53.02 ± 0.12 | nih.gov |

This table summarizes the range of inhibitory activities observed for different classes of quinoline analogs.

Protein Kinase CK2 Inhibition

Structure-activity relationship (SAR) studies on different series of quinoline analogs have been conducted to understand the structural requirements for potent CK2 inhibition. For example, studies on hexahydrocyclopenta[c]quinoline derivatives have provided insights into the pharmacophore requirements for binding to an allosteric pocket of CDK2, a related kinase. nih.gov While this study focused on CDK2 and EGFR, the exploration of the quinoline scaffold highlights its versatility in kinase inhibition. Research on other quinoline-based compounds has identified potent inhibitors of various kinases, suggesting that the quinoline core is a valuable scaffold for developing kinase inhibitors. mdpi.commdpi.com

Lactate Dehydrogenase (LDH) Inhibition

Lactate dehydrogenase (LDH) is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate (B1213749) and lactate. The A isoform, LDHA, is often upregulated in cancer cells and is a target for anticancer drug development. nih.govmdpi.com Quinoline derivatives have been identified as potent inhibitors of LDH.

A notable class of LDH inhibitors is the quinoline 3-sulfonamides. Through high-throughput screening and lead optimization, compounds in this series have been developed with LDHA inhibitory potencies in the low nanomolar range. nih.govresearchgate.net These inhibitors are competitive with respect to NADH and have shown significant selectivity for LDHA over the B isoform, LDHB. nih.govresearchgate.net For example, GSK2837808A, a quinoline 3-sulfonamide derivative, inhibits LDHA with an IC50 of 2.6 ± 1.9 nM and exhibits 80-fold selectivity over LDHB. mdpi.com

Other studies have explored ethyl pyrimidine-quinolinecarboxylate derivatives as hLDHA inhibitors, with some compounds showing IC50 values in the low micromolar range. mdpi.com Interestingly, some of these derivatives were found to be selective for the A isoform, while others acted as dual inhibitors of both LDHA and LDHB. mdpi.com

Table 4: Inhibitory Activity of Quinoline Analogs against Lactate Dehydrogenase (LDH)

| Compound/Analog Class | Target Isoform | IC50 | Selectivity (LDHA vs. LDHB) | Reference |

| Quinoline 3-sulfonamides (Compound 1) | LDHA | 9 nM | ~10-fold | nih.gov |

| Quinoline 3-sulfonamides (Compound 2) | LDHA | 3 nM | ~20-fold | nih.gov |

| Quinoline 3-sulfonamides (Compound 3) | LDHA | 2 nM | ~80-fold | nih.gov |

| GSK2837808A | LDHA | 2.6 ± 1.9 nM | 80-fold | mdpi.com |

| Ethyl pyrimidine-quinolinecarboxylate (16a) | hLDHA | ~1 µM | Not specified | mdpi.com |

| Ethyl pyrimidine-quinolinecarboxylate (18b, 18c, 18d) | hLDHA | ~1 µM | Not specified | mdpi.com |

This table highlights the potency and selectivity of representative quinoline-based LDH inhibitors.

NMDA Receptor Antagonism (Glycine Site)

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and neuronal communication. The glycine (B1666218) binding site on the NMDA receptor is a co-agonist site, and its modulation can influence receptor activity. Quinoline derivatives, particularly those related to kynurenic acid, are well-known antagonists of the NMDA receptor at the glycine site. nih.govnih.gov

Extensive structure-activity relationship (SAR) studies have been conducted on various quinoline analogs to develop potent and selective antagonists. For example, trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines have been synthesized and shown to have nanomolar affinity for the glycine site. nih.gov One such compound, a urea (B33335) derivative, displayed an IC50 of 7.4 nM in a [3H]glycine binding assay. nih.gov

Another class of potent antagonists is the 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes (QTOs). nih.gov Substitutions on the benzene (B151609) ring of the quinoline structure significantly affect potency, with 5,6,7-trichloro-QTO being one of the most potent antagonists identified, with an IC50 of 7 nM in a [3H]DCKA binding assay. nih.gov These studies have helped to define a three-dimensional pharmacophore for the glycine antagonist site. nih.gov

Table 5: Antagonistic Activity of Quinoline Analogs at the NMDA Receptor Glycine Site

| Compound/Analog Class | Assay | IC50/Kb | Key Findings | Reference |

| trans-2-carboxy-5,7-dichloro-4-[[(phenylamino)carbonyl]amino]-1,2,3,4-tetrahydroquinoline | [3H]glycine binding | IC50 = 7.4 nM | One of the most potent NMDA antagonists found. | nih.gov |

| trans-2-carboxy-5,7-dichloro-4-[1-(3-phenyl-2-oxoimidazolidinyl)]-1,2,3,4-tetrahydroquinoline | [3H]glycine binding | IC50 = 6 nM | High-affinity antagonist. | nih.gov |

| 5,6,7-trichloro-1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oxime (QTO) | [3H]DCKA binding | IC50 = 7 nM | Highly potent glycine site antagonist. | nih.gov |

| 5,6,7-trichloro-QTO | Electrophysiology (Xenopus oocytes) | Kb = 1-2 nM | Potent antagonist at cloned rat NMDA receptors. | nih.gov |

This table showcases the high potency of specific quinoline derivatives as NMDA receptor glycine site antagonists.

Fatty Acid Binding Protein (FABP) Inhibition

Current scientific literature does not provide specific information regarding the inhibitory activity of this compound on Fatty Acid Binding Proteins (FABPs). FABPs are intracellular lipid-binding proteins that facilitate the transport of fatty acids and other lipophilic substances. nih.govguidetomalariapharmacology.org While various inhibitors of FABPs are being investigated for their therapeutic potential, research has not yet focused on this particular quinoline derivative. drugbank.com

Matrix Metalloproteinase (MMP-2/9) Inhibition

There is no direct scientific evidence available to demonstrate that this compound inhibits the activity of matrix metalloproteinases MMP-2 and MMP-9. These enzymes are involved in the degradation of the extracellular matrix and are implicated in various physiological and pathological processes, including cancer metastasis. nih.govnih.govnih.gov Research into MMP inhibitors has explored various chemical scaffolds, but the effects of this compound on MMP-2 and MMP-9 have not been reported in the available literature. researchgate.netmdpi.com

Anti-Inflammatory Effects

While direct studies on the anti-inflammatory properties of this compound are not extensively documented, research on related quinoline and carboxylic acid derivatives suggests a potential for this class of compounds to exhibit anti-inflammatory effects. For instance, certain quinoline-related carboxylic acid derivatives have demonstrated notable anti-inflammatory properties in cellular models of inflammation. nih.gov Specifically, quinoline-4-carboxylic acid and quinoline-3-carboxylic acid have shown appreciable anti-inflammatory activity in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages. nih.gov This suggests that the quinoline carboxylic acid scaffold may be a promising backbone for the development of novel anti-inflammatory agents. researchgate.net Further investigation is required to determine if the 7-methoxy substitution on the quinoline ring of 2-carboxylic acid confers or modulates this anti-inflammatory potential.

Neuropharmacological Activities (e.g., Neuroprotective Effects, 5HT1B antagonism)

There is a lack of specific research on the neuropharmacological activities of this compound, including its potential for neuroprotective effects or antagonism of the 5HT1B receptor. While some carboxylic acid derivatives have been investigated for neuroprotective properties, these studies have not included this compound. nih.gov Similarly, the field of serotonin (B10506) receptor modulation has explored various chemical structures, but the interaction of this specific compound with the 5HT1B receptor has not been reported. nih.gov

Antiallergic Activity

Studies on tetracyclic derivatives of quinoline-2-carboxylic acid have revealed significant antiallergic activity. nih.govacs.org Research has shown that modifications to the quinoline-2-carboxylic acid structure can lead to potent antiallergic effects, in some cases equipotent to disodium (B8443419) cromoglycate (DSCG), a known mast cell stabilizer. nih.gov

In one study, the incorporation of a benzoyl moiety into a tetracyclic structure, resulting in 1,4-dihydro-4,11(1H,11H)-dioxoindeno[1,2-h]quinoline-2-carboxylic acid, demonstrated significant activity in a rat passive cutaneous anaphylaxis (PCA) assay. nih.gov Another study on benzothienoquinolinecarboxylic acid derivatives also reported compounds with antiallergic activity comparable to or even exceeding that of DSCG. nih.gov For example, 1,4-dihydro-4,6,6-trioxo-5-chloro nih.govbenzothieno[2,3-g]quinoline-2-carboxylic acid and 1,4-dihydro-1,7-dioxo nih.govbenzothieno[3,2-f]quinoline-3-carboxylic acid were found to be approximately eightfold more potent than DSCG in the PCA assay. nih.gov

These findings highlight the potential of the quinoline-2-carboxylic acid scaffold as a basis for developing new antiallergic agents. However, specific data on the antiallergic activity of this compound itself is not available in these studies.

| Compound Name | Relative Potency to DSCG in PCA Assay |

| 1,4-dihydro-4,11(1H,11H)-dioxoindeno[1,2-h]quinoline-2-carboxylic acid | Equipotent |

| 1,4-dihydro-4,6,6-trioxo-5-chloro nih.govbenzothieno[2,3-g]quinoline-2-carboxylic acid | ~8x more potent |

| 1,4-dihydro-1,7-dioxo nih.govbenzothieno[3,2-f]quinoline-3-carboxylic acid | ~8x more potent |

Antileishmanial Activity

The quinoline scaffold is a recognized "privileged structure" in medicinal chemistry for the development of antiparasitic agents, including those with antileishmanial activity. semanticscholar.orgnih.gov Several studies have investigated quinoline derivatives for their potential to combat Leishmania parasites. nih.govpeerj.com

Research into 2-substituted quinolines has identified compounds with in vivo efficacy in experimental models of visceral leishmaniasis. nih.gov For example, 2-n-propyl quinoline demonstrated a significant reduction in parasite load in a murine model. nih.gov However, the development of some quinoline derivatives can be hampered by metabolic conversion to less active carboxylic acid forms. nih.gov

While the broader class of quinolines shows promise, specific data on the antileishmanial activity of this compound is limited. One study on 7-chloroquinoline (B30040) derivatives noted that a compound with a carboxylic acid moiety was highly toxic and less selective. nih.gov This highlights the importance of the specific substitutions on the quinoline ring in determining both the efficacy and safety of these compounds as potential antileishmanial drugs. Further research is necessary to elucidate the specific antileishmanial potential of this compound.

Mechanistic Investigations of 7 Methoxyquinoline 2 Carboxylic Acid Action

Molecular Target Identification and Characterization

There is no specific information available in the scientific literature identifying and characterizing the molecular targets of 7-Methoxyquinoline-2-carboxylic acid.

Ligand-Enzyme and Ligand-Receptor Binding Studies

No published studies were found that detail the binding interactions of this compound with specific enzymes or receptors. Therefore, data on binding affinity, such as dissociation constants (Kd) or inhibition constants (Ki), are not available.

Analysis of Cellular Pathway Modulation

Research specifically investigating the modulation of cellular pathways by this compound has not been identified. As a result, there is no information on how this compound may affect intracellular signaling cascades.

Enzyme Kinetic Studies (e.g., Ki determination for competitive inhibition)

There are no available enzyme kinetic studies for this compound. Consequently, crucial data such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) have not been determined.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in structure-based drug design, helping to understand the binding mechanism and affinity of a potential drug molecule within the active site of a biological target. nih.govjneonatalsurg.com The process involves sampling different conformations of the ligand within the protein's binding site and scoring them based on factors like intermolecular forces, including hydrogen bonds and hydrophobic interactions. nih.gov

Despite the frequent application of molecular docking to various quinoline (B57606) derivatives to explore their potential as inhibitors for targets like P-glycoprotein nih.govnih.gov or P. falciparum Dihydrofolate Reductase (PfDHFR) jneonatalsurg.com, specific molecular docking studies detailing the interactions of 7-Methoxyquinoline-2-carboxylic acid with any particular protein target have not been identified in a review of the available scientific literature. Consequently, data regarding its binding affinity, specific interacting amino acid residues, or preferred binding poses are not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing molecular descriptors—numerical values that quantify physicochemical properties like electronic, steric, and hydrophobic features—QSAR models can predict the activity of new, unsynthesized compounds. orientjchem.org These models are valuable for optimizing lead compounds and prioritizing synthetic efforts in drug discovery. mdpi.com

QSAR studies have been successfully developed for various classes of quinoline derivatives to predict their anticancer or other therapeutic activities. nih.govorientjchem.org These models help identify the key molecular features that govern the biological response. However, a comprehensive search of scientific databases did not yield any QSAR studies where this compound was included as part of the training or test set. Therefore, no specific QSAR model or data correlating its structural features to a particular biological activity is currently available.

In Silico Prediction of Pharmacodynamic and Pharmacokinetic Properties (preclinical scope)

In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.net These predictions help to identify compounds with potentially favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. nih.gov Parameters frequently evaluated include aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for inhibiting key metabolic enzymes. nih.govnih.gov

While in silico ADME predictions have been reported for structurally related compounds, such as 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives nih.gov and other quinoline analogues jneonatalsurg.com, a specific and detailed preclinical pharmacodynamic or pharmacokinetic profile for this compound generated through computational methods is not available in the reviewed literature.

Comparative Analysis with Isomeric Methoxyquinoline Carboxylic Acids and Other Quinoline Analogs

Differentiation of Biological Activities from 7-Methoxyquinoline-3-carboxylic Acid

The positional isomerism of the carboxylic acid group, from position 2 to 3 on the 7-methoxyquinoline (B23528) core, results in distinct biological activity profiles. While direct comparative studies on the 7-methoxy substituted isomers are limited, valuable insights can be extrapolated from research on their parent compounds, quinoline-2-carboxylic acid and quinoline-3-carboxylic acid.

A study evaluating a range of quinoline (B57606) derivatives revealed that both quinoline-2-carboxylic acid and quinoline-3-carboxylic acid possess notable anti-inflammatory and antiproliferative properties. However, significant differences in their cytotoxic effects were observed. Specifically, quinoline-2-carboxylic acid demonstrated significant cytotoxicity against mammary (MCF7) and cervical (HELA) cancer cell lines. In contrast, while quinoline-3-carboxylic acid also exhibited growth inhibition against the MCF7 cell line, quinoline-2-carboxylic acid was uniquely potent against HELA cells. nih.gov This suggests that the placement of the carboxylic acid at the C-2 position may be crucial for specific anticancer activities.

Furthermore, the anti-inflammatory activities of these parent compounds were found to be comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933), without inducing cytotoxicity in inflamed macrophage cells. nih.gov It is plausible that the addition of a methoxy (B1213986) group at the 7-position on both isomers could modulate these activities, potentially enhancing potency or altering selectivity, though further research is required to confirm this.

The following table summarizes the observed activities of the parent quinoline carboxylic acids, providing a basis for understanding the potential differences between their 7-methoxy derivatives.

| Compound | Anti-inflammatory Activity (LPS-induced RAW264.7 macrophages) | Antiproliferative Activity (MCF7 breast cancer cells) | Antiproliferative Activity (HELA cervical cancer cells) |

|---|---|---|---|

| Quinoline-2-carboxylic acid | Appreciable, comparable to indomethacin nih.gov | Remarkable growth inhibition nih.gov | Significant cytotoxicity nih.gov |

| Quinoline-3-carboxylic acid | Appreciable, comparable to indomethacin nih.gov | Remarkable growth inhibition nih.gov | Not specified as significantly cytotoxic nih.gov |

Comparison with Other Methoxyquinoline-2-carboxylic Acid Isomers (e.g., 8-Methoxyquinoline-2-carboxylic acid)

The position of the methoxy group on the quinoline-2-carboxylic acid framework is another critical determinant of biological activity. Comparing 7-Methoxyquinoline-2-carboxylic acid with its 8-methoxy isomer highlights how subtle structural changes can lead to divergent pharmacological profiles.

While specific data on 8-Methoxyquinoline-2-carboxylic acid is scarce, studies on 8-methoxyquinoline (B1362559) have demonstrated strong antifungal and antibacterial activities. Research has shown 8-methoxyquinoline to be effective against various fungi, including Aspergillus flavus and Aspergillus niger, as well as bacteria such as Bacillus subtilis and Salmonella typhi. This suggests that the 8-methoxy substitution pattern may favor antimicrobial applications.

In contrast, while the broader class of quinoline-2-carboxylic acid derivatives has been investigated for a range of activities including anti-inflammatory and analgesic effects, the specific contribution of the 7-methoxy group to these properties remains an area for further investigation. The differential electronic and steric effects of a methoxy group at the C-7 versus the C-8 position likely influence receptor binding and target interaction, leading to distinct biological outcomes.

Structural Insights from Comparisons with Quinoline-4-carboxylic Acid and its Derivatives

Quinoline-4-carboxylic acid and its derivatives represent a well-studied class of compounds with a broad spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory effects. nih.govresearchgate.net A structural comparison with this compound reveals key differences that likely underpin their distinct pharmacological profiles.

The core structural difference lies in the position of the carboxylic acid group. In quinoline-4-carboxylic acids, the carboxyl group is at a position that, in many derivatives, allows for crucial interactions with biological targets. For instance, in the context of antibacterial quinolones, the 4-oxo and 3-carboxylic acid moieties are essential for binding to bacterial DNA gyrase and topoisomerase IV. nih.gov While this compound does not share this exact arrangement, the proximity of the carboxylic acid at C-2 to the quinoline nitrogen may allow for metal chelation, a mechanism that has been speculated to contribute to the cytotoxic effects of some quinoline derivatives. nih.gov

Furthermore, derivatives of 2-aryl-quinoline-4-carboxylic acid have been shown to exhibit good antibacterial activity. researchgate.net This highlights the importance of the substitution pattern on the quinoline ring in determining the type and potency of biological activity. The presence of a methoxy group at the 7-position and a carboxylic acid at the 2-position in this compound creates a unique electronic and steric environment that likely leads to interactions with different biological targets compared to the 4-carboxylic acid analogs.

Relative Efficacy and Potency against Established Quinoline-based Therapeutic Agents

To contextualize the potential of this compound, it is useful to compare its anticipated activities with established quinoline-based drugs. The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of therapeutics, including antimalarials like chloroquine (B1663885) and antibacterial agents such as the fluoroquinolones (e.g., ciprofloxacin).

The mechanism of action of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, an activity intrinsically linked to the 4-quinolone-3-carboxylic acid core structure. nih.govoup.com Given that this compound does not possess this key pharmacophore, it is unlikely to exhibit the same mode of broad-spectrum antibacterial activity. However, as noted, quinoline derivatives can exhibit antimicrobial effects through other mechanisms, and the potential for this compound in this area should not be entirely dismissed without further testing.

In the realm of antimalarial drugs, chloroquine, a 4-aminoquinoline (B48711) derivative, functions by interfering with the detoxification of heme in the malaria parasite. While the structural dissimilarity between chloroquine and this compound is significant, the quinoline scaffold itself is known for its antimalarial potential. jneonatalsurg.com Therefore, evaluating the antiplasmodial activity of this compound would be a worthwhile endeavor.

The table below provides a high-level comparison of the structural features and primary mechanisms of action of these established quinoline-based agents against the anticipated profile of this compound.

| Compound/Class | Core Structure | Primary Therapeutic Use | Primary Mechanism of Action |

|---|---|---|---|

| This compound | Quinoline-2-carboxylic acid | Investigational | Likely differs from established quinolones; potential for anticancer and anti-inflammatory activity. |

| Fluoroquinolones (e.g., Ciprofloxacin) | 4-Quinolone-3-carboxylic acid | Antibacterial | Inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govoup.com |

| Chloroquine | 4-Aminoquinoline | Antimalarial, Anti-inflammatory | Inhibition of heme polymerase in malaria parasites. |

Advanced Research Perspectives and Future Directions

Rational Design of Novel 7-Methoxyquinoline-2-carboxylic Acid Derivatives with Enhanced Selectivity and Potency

The rational design of derivatives of this compound is a critical area of research aimed at improving biological activity. This process relies heavily on understanding the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets. Computational methods such as molecular docking and pharmacophore mapping are instrumental in predicting how modifications to the core structure will affect binding affinity and selectivity.

Key strategies for derivatization often focus on the carboxylic acid group at the 2-position and the aromatic quinoline (B57606) core. For instance, converting the carboxylic acid to various amides or esters can significantly alter a molecule's stability, solubility, and membrane permeability, which are crucial for inhibiting specific enzymes. Structure-based design, guided by X-ray crystallography of target proteins in complex with inhibitors, can reveal key interactions. For example, in the design of G9a inhibitors based on a different quinazoline (B50416) core, key binding interactions included salt bridges and hydrogen bonds with specific aspartate and leucine (B10760876) residues. Similar principles can be applied to derivatives of this compound to achieve high potency and selectivity for new targets.

The introduction of various substituents on the quinoline ring can enhance electronic properties, lipophilicity, and receptor-binding affinities. Electron-donating groups (EDGs) like the existing methoxy (B1213986) group, or additional hydroxyl groups, and electron-withdrawing groups (EWGs) such as halogens or nitro groups can be strategically placed to optimize interactions with the target's active site.

| Modification Strategy | Rationale | Potential Outcome | Example Target Class |

|---|---|---|---|

| Amide/Ester formation at C-2 | Improve stability, solubility, and cell permeability. Mimic peptide bonds. | Enhanced bioavailability and target engagement. | Proteases, Kinases |

| Substitution on the quinoline ring | Modulate electronic properties and lipophilicity for optimal target interaction. | Increased potency and selectivity. | Enzyme inhibitors (e.g., DHFR, SIRT3) |

| Hybridization with other heterocycles | Introduce new binding interactions and expand chemical space. | Novel mechanisms of action and improved bioactivity. | Anticancer, Antimicrobial agents |

| Bioisosteric replacement of the carboxylic acid | Improve pharmacokinetic properties while maintaining key interactions. | Better drug-like properties. | Various enzymes and receptors |

Exploration of Emerging Therapeutic Avenues

Quinoline derivatives historically exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial properties. Future research on this compound and its analogs is poised to explore novel therapeutic applications.

One promising area is the development of inhibitors for epigenetic targets. For example, derivatives of a related 6,7-dimethoxyquinazoline (B1622564) scaffold have been identified as potent, substrate-competitive inhibitors of the histone lysine (B10760008) methyltransferase G9a, a target in cancer therapy. By applying similar design principles, derivatives of this compound could be tailored to inhibit other epigenetic modifiers. The discovery of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as potent SIRT3 inhibitors highlights the potential of the quinoline scaffold in targeting sirtuins, which are involved in cancer and metabolic diseases.

Furthermore, the anti-inflammatory potential of quinoline carboxylic acids suggests their utility in chronic inflammatory diseases. Studies have shown that certain quinoline derivatives can exert impressive anti-inflammatory effects, sometimes comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933). Investigating the specific mechanisms, such as the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory signaling pathways, could open new avenues for treating conditions like arthritis or inflammatory bowel disease.

The potential for repurposed pharmacologies is also significant. Some quinoline carboxylic acids have displayed selective antiproliferative activities against various cancer cell lines, including cervical (HeLa) and breast (MCF7) cancer cells, suggesting a dual role in both anti-inflammation and cytotoxicity that could be beneficial in cancer treatment.

Development of Sustainable and Scalable Synthetic Strategies

The advancement of this compound derivatives from laboratory-scale synthesis to potential clinical use necessitates the development of sustainable and scalable production methods. Traditional quinoline synthesis methods like the Skraup, Doebner-von Miller, and Friedländer reactions often require harsh conditions, hazardous chemicals, and high temperatures, leading to significant environmental and economic concerns.

Modern research is focused on green chemistry approaches that minimize waste, reduce energy consumption, and utilize environmentally benign solvents and catalysts. Key advancements include:

Microwave-Assisted Synthesis (MAS): This technique significantly accelerates reaction times and can improve yields compared to conventional heating methods.

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction, often leading to faster reactions and higher yields under milder conditions.

Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or ionic liquids aligns with the principles of green chemistry.

Novel Catalysts: The use of environmentally friendly catalysts, such as formic acid or p-toluenesulfonic acid (p-TSA), can replace more toxic and harsh acid catalysts.

Biocatalysis: The use of enzymes to catalyze the synthesis of quinoline derivatives offers a highly specific and environmentally friendly alternative to traditional chemical methods.

One-pot synthesis protocols are particularly attractive for scalability as they reduce the number of intermediate purification steps, saving time, resources, and reducing waste. For example, a one-pot protocol for synthesizing quinoline-2-carboxylates from β-nitroacrylates and 2-aminobenzaldehydes has been developed, demonstrating the feasibility of more efficient synthetic routes.

| Synthetic Method | Description | Advantages | Reference |

|---|---|---|---|

| Friedländer Synthesis | Condensation of an o-aminobenzaldehyde with a compound containing an active methylene (B1212753) group. | Versatile for preparing various quinoline derivatives. | |

| Pfitzinger Reaction | Reaction of isatin (B1672199) with a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids. | A key method for synthesizing quinoline carboxylic acids. | |

| Microwave-Assisted Synthesis | Utilizes microwave radiation for heating, accelerating reaction rates. | Reduced reaction times, improved yields, energy efficient. | |

| Biocatalytic Synthesis | Employs enzymes (e.g., monoamine oxidase) to catalyze reactions. | High specificity, mild reaction conditions, environmentally friendly. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully understand the biological effects and mechanisms of action of this compound derivatives, a systems-level approach is required. The integration of multi-omics data—including genomics, proteomics, and metabolomics—can provide a comprehensive picture of how these compounds perturb cellular networks.

Chemogenomic profiling, for instance, uses genome-wide screening to identify genes that, when altered, confer sensitivity or resistance to a compound. This can help identify the compound's direct target and downstream effector pathways. Such screens have been used to map the cellular response to thousands of small molecules, revealing a limited number of major chemogenomic signatures that define how cells respond to chemical stress.

Proteomics approaches, such as activity-based protein profiling (ABPP), use chemical probes to identify the protein targets of small molecules within a complex proteome. This can provide crucial information about a drug's mode of action and potential off-target effects. Quantitative proteomics can further reveal changes in protein expression and post-translational modifications following treatment with a derivative, offering insights into the cellular pathways being modulated.